7,7-Dimethyl-5-oxo-5,6,7,8-tetrahydroquinoline-3-carboxylic acid
Overview
Description
7,7-Dimethyl-5-oxo-5,6,7,8-tetrahydroquinoline-3-carboxylic acid is a chemical compound with the molecular formula C12H13NO3 and a molecular weight of 219.24 . Its IUPAC name is 7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-3-quinolinecarboxylic acid .
Synthesis Analysis
The synthesis of 2-substituted 7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinoline-4-carboxylic acids, which are related to the compound , has been studied . These compounds were synthesized by reacting acyl- and aroylpyruvic acids with 3-amino-5,5-dimethylcyclohex-2-en-1-one .Molecular Structure Analysis
The InChI code for this compound is 1S/C12H13NO3/c1-12(2)4-9-8(10(14)5-12)3-7(6-13-9)11(15)16/h3,6H,4-5H2,1-2H3,(H,15,16) .Chemical Reactions Analysis
The reaction of 2-substituted 7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinoline-4-carboxylic acids with hydrazine has been studied . This reaction yielded 5-substituted 8,8-dimethyl-3,7,8,9-tetrahydro-2H-pyrido-[4,3,2-de]cinnolin-3-ones in good yields .Physical And Chemical Properties Analysis
This compound is a milky solid with a melting point of 265–267 °C . It is soluble in hot DMF and DMSO, and poorly soluble in acetonitrile, ethanol, acetone, and water .Scientific Research Applications
Synthesis and Structural Analysis
- Synthesis Techniques : Studies by Rudenko et al. (2012, 2013) demonstrate the synthesis of methyl 7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinoline-4-carboxylates, revealing methods involving the reaction of 3-amino-5,5-dimethylcyclohex-2-enone with methyl esters of acyl(aroyl)pyruvic acids (Rudenko et al., 2012) (Rudenko et al., 2013).
- Molecular and Crystal Structures : The molecular and crystal structures of these compounds have been established through X-ray structural analysis, providing detailed insights into their chemical framework and potential applications in various scientific fields (Rudenko et al., 2012) (Rudenko et al., 2013).
Mechanistic Insights
- Chemical Reaction Mechanisms : A study by Rudenko et al. (2012) proposed a plausible mechanism for the formation of 2-substituted 7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinoline-4-carboxylic acids, based on ab initio quantum-chemical calculations. This research offers valuable insights into the reaction pathways and could guide future synthetic approaches (Rudenko et al., 2012).
Potential for Derivative Synthesis
- Formation of Derivatives : The synthesis of various derivatives, such as 5-substituted 8,8-dimethyl-3,7,8,9-tetrahydro-2H-pyrido-[4,3,2-de]cinnolin-3-ones and 5-substituted 8,8-dimethyl-8,9-dihydro-3H,7H-[1,2]oxazino[5,4,3-de]quinolin-3-ones, indicates the potential of 7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinoline-3-carboxylic acid as a precursor for the synthesis of complex organic molecules. These derivatives might have diverse applications in pharmaceuticals and materials science (Rudenko et al., 2013) (Rudenko et al., 2013).
Exploration in Medicinal Chemistry
- Antioxidant Activity : Research by Rudenko et al. (2014) explored the antioxidant properties of synthesized tricyclic compounds containing a 5,6,7,8-tetrahydroquinoline moiety. This indicates the potential therapeutic applications of such compounds in combating oxidative stress and related diseases (Rudenko et al., 2014).
properties
IUPAC Name |
7,7-dimethyl-5-oxo-6,8-dihydroquinoline-3-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO3/c1-12(2)4-9-8(10(14)5-12)3-7(6-13-9)11(15)16/h3,6H,4-5H2,1-2H3,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PYYSGVZPNGPKGD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(C=C(C=N2)C(=O)O)C(=O)C1)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301170976 | |
Record name | 5,6,7,8-Tetrahydro-7,7-dimethyl-5-oxo-3-quinolinecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301170976 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7,7-Dimethyl-5-oxo-5,6,7,8-tetrahydroquinoline-3-carboxylic acid | |
CAS RN |
1086375-47-4 | |
Record name | 5,6,7,8-Tetrahydro-7,7-dimethyl-5-oxo-3-quinolinecarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1086375-47-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5,6,7,8-Tetrahydro-7,7-dimethyl-5-oxo-3-quinolinecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301170976 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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